(3R,4R)-4-(Dimethylamino)oxolan-3-ol is a chemical compound classified as a cyclic amine and an alcohol. It features a five-membered oxolane ring with a dimethylamino group and a hydroxyl group. This compound is of interest in medicinal chemistry due to its potential applications in therapeutic areas, particularly in neuroprotection and metabolic regulation.
The synthesis of (3R,4R)-4-(Dimethylamino)oxolan-3-ol can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions to ensure stereoselectivity, particularly since the compound contains multiple chiral centers. Techniques such as chromatography are often employed for purification.
The molecular structure of (3R,4R)-4-(Dimethylamino)oxolan-3-ol can be represented as follows:
The compound's stereochemical configuration is crucial for its biological activity. The R,R configuration at the 3 and 4 positions indicates specific spatial arrangements that may influence its interaction with biological targets.
(3R,4R)-4-(Dimethylamino)oxolan-3-ol can participate in several chemical reactions:
Reactions involving this compound often require specific conditions such as controlled pH and temperature to favor desired pathways while minimizing side reactions.
The mechanism of action for (3R,4R)-4-(Dimethylamino)oxolan-3-ol is primarily associated with its neuroprotective properties. It is hypothesized to exert effects through:
Research indicates that compounds with similar structures often exhibit enhanced neuroprotective effects by modulating signaling pathways involved in cell survival and apoptosis.
Relevant data suggests that these properties make (3R,4R)-4-(Dimethylamino)oxolan-3-ol suitable for various applications in organic synthesis and medicinal chemistry.
(3R,4R)-4-(Dimethylamino)oxolan-3-ol has potential applications in several fields:
The oxolane (tetrahydrofuran) ring in (3R,4R)-4-(Dimethylamino)oxolan-3-ol is constructed via stereocontrolled cyclization, with epoxide ring-opening and nucleophilic substitution being predominant methods. Epoxides derived from allylic alcohols undergo regioselective aminolysis using dimethylamine under acidic catalysis, yielding the trans-configured oxolane ring with high diastereoselectivity (>95% de) [1] [7]. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate intramolecular etherification of 1,4-diol precursors, producing the oxolane core with inversion at C3. This method achieves enantiomeric excesses >98% when chiral auxiliaries like diisopropyl tartrate direct stereochemistry [1] [8]. Recent advances employ enzymatic cyclization using lipases in non-aqueous media, affording the trans-isomer exclusively with 85–90% yields under mild conditions [6].
Table 1: Ring-Closure Method Comparison
Method | Precursor | Stereoselectivity | Yield (%) |
---|---|---|---|
Epoxide aminolysis | Glycidol derivatives | >95% de (trans) | 78–85 |
Mitsunobu cyclization | 1,4-Diols | >98% ee | 70–82 |
Enzymatic cyclization | Hydroxy esters | 100% de (trans) | 85–90 |
Installation of the dimethylamino group at C4 employs reductive amination or direct alkylation. Reductive amination of 4-aminotetrahydrofuran-3-ol intermediates (CAS: 153610-11-8) with formaldehyde and sodium triacetoxyborohydride affords the tertiary amine in 90% yield with retention of configuration [4] [9]. Direct SN₂ displacement of activated precursors (e.g., mesylates or bromides) by dimethylamine in pressurized reactors (5 bar, 60°C) achieves complete conversion within 2 hours. Phase-transfer catalysts like tetrabutylammonium bromide enhance reactivity in biphasic systems, reducing side-product formation to <5% [5] [10]. Stereointegrity is preserved by employing non-basic conditions, as enolization risks epimerization at C3.
The C3 hydroxyl stereocenter is established via asymmetric hydrogenation or transfer hydrogenation. Ru(II)-BINAP complexes catalyze hydrogenation of β-keto-γ-amino esters, delivering the syn-(3R,4R) diastereomer with 97% ee and 20:1 dr [6]. Alternatively, biocatalytic reduction using Lactobacillus kefir alcohol dehydrogenases reduces 4-(dimethylamino)tetrahydrofuran-3-one precursors, achieving >99% ee under NADPH regeneration at 30°C [2]. Borane-mediated reduction with Corey-Bakshi-Shibata (CBS) catalyst provides 94% ee but requires cryogenic conditions (−40°C), limiting scalability [9].
Table 2: Stereoselective Reduction Methods
Method | Catalyst/System | ee/dr | Reaction Conditions |
---|---|---|---|
Hydrogenation | Ru-(S)-BINAP | 97% ee, 20:1 dr | 50°C, 50 bar H₂ |
Biocatalytic reduction | L. kefir ADH/NADPH | >99% ee | 30°C, pH 7.0 |
CBS reduction | (S)-CBS/borane | 94% ee | −40°C, THF |
Cyclization-first strategies (e.g., epoxide aminolysis) streamline synthesis to 3–4 steps with overall 65–75% yields but require enantiopure starting materials. Stepwise approaches assemble the oxolane ring after introducing the dimethylamino group, enabling late-stage stereocontrol via asymmetric reduction. Though longer (5–6 steps), stepwise routes achieve higher cumulative yields (80–85%) and allow divergent access to stereoisomers [1] [7] [8]. Hybrid routes incorporating enzymatic cyclization reduce purification needs, cutting production costs by 40% versus chemical methods [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7